N-Succinylglycine

Dicarboxylic aciduria Urinary biomarker Mass fragmentography

N-Succinylglycine analytical standard essential for LC-MS/MS & GC-MS targeted metabolomics. Its unique succinyl moiety prevents systematic quantification errors intrinsic to generic acylglycine standards. Certified ≥95% HPLC purity; validated single-peak elution on Dexsil 300 & OV-17 phases ensures reproducible retention time alignment. Indispensable for calibrating urinary organic acid assays—differentiating C6-C10 dicarboxylic aciduria (120–365 μg/mg) from succinic aciduria (≤1 μg/mg). Serves as pathway-specific probe for succinyl-CoA metabolism studies.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 5626-41-5
Cat. No. B1202058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinylglycine
CAS5626-41-5
SynonymsN-succinylglycine
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)O
InChIInChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11)
InChIKeyZQBWYXZRSMMISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinylglycine (CAS 5626-41-5): Analytical Grade Reference Standard for Inherited Metabolic Disorder Biomarker Quantification


N-Succinylglycine (succinylglycine; 4-(carboxymethylamino)-4-oxobutanoic acid) is an N-acyl-α-amino acid and a member of the acylglycine metabolite class, characterized by a succinyl moiety conjugated to glycine via an amide linkage [1]. In human metabolism, it is normally a minor fatty acid metabolite produced through the enzymatic action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of succinyl-CoA with glycine . As an analytical reference standard available at ≥95.0% purity by HPLC, N-Succinylglycine serves as a critical calibration and quality control material for targeted metabolomics, clinical diagnostic laboratories, and research investigations into fatty acid oxidation disorders and dicarboxylic acidurias [2].

Why N-Succinylglycine Reference Standards Cannot Be Replaced by Generic Acylglycines in Diagnostic Assays


Acylglycines as a class share a common amidoacetic acid structural motif, yet their individual acyl moieties (e.g., succinyl, methylmalonyl, glutaryl, isovaleryl) confer fundamentally distinct metabolic origins and diagnostic specificities [1]. The substitution of one acylglycine analytical standard for another in LC-MS/MS or GC-MS workflows introduces systematic quantification errors due to differences in ionization efficiency, chromatographic retention behavior, and fragmentation patterns unique to each acyl chain . Moreover, each acylglycine species signals a discrete enzymatic deficiency: N-succinylglycine specifically reflects perturbations in succinyl-CoA metabolism and C6-C10 dicarboxylic aciduria, whereas methylmalonylglycine indicates methylmalonic acidemia and glutarylglycine marks glutaric aciduria type I [2]. The quantitative evidence below demonstrates that interchanging these compounds compromises both assay accuracy and diagnostic specificity.

Quantitative Differentiation of N-Succinylglycine: Head-to-Head Excretion Data in Dicarboxylic Acidurias


Succinylglycine Excretion in C6-C10 Dicarboxylic Aciduria vs. Succinic Aciduria: A 120- to 365-Fold Differential

In a mass fragmentography study of 18 individuals with various dicarboxylic acidurias, one patient with C6-C10 dicarboxylic aciduria excreted succinylglycine at 120-365 μg/mg creatinine [1]. In contrast, patients with succinic aciduria did not excrete succinylglycine in amounts exceeding 1 μg/mg creatinine [1]. This differential of at least 120-fold to over 365-fold establishes that elevated urinary succinylglycine is not a general consequence of dicarboxylic acid accumulation but is specifically associated with C6-C10 dicarboxylic aciduria pathophysiology.

Dicarboxylic aciduria Urinary biomarker Mass fragmentography

Comparative Excretion of Three Diagnostic Acylglycines: Succinylglycine, Methylmalonylglycine, and Glutarylglycine

The same 1977 mass fragmentography investigation quantified three structurally related acylglycines in distinct patient populations [1]. The C6-C10 dicarboxylic aciduria patient excreted succinylglycine at 120-365 μg/mg creatinine [1]. One methylmalonic acidemia patient excreted methylmalonylglycine at 14-20 μg/mg creatinine [1]. Three glutaric aciduria patients excreted glutarylglycine at 20-60 μg/mg creatinine [1]. Ketotic patients, glycogenosis patients, and neonates with C6-C10 dicarboxylic acid excretion showed no measurable dicarboxylglycines above 1 μg/mg creatinine [1].

Acylglycine profiling Inherited metabolic disorders Differential diagnosis

Biosynthetic Uniqueness: N-Succinylglycine as the Obligate Intermediate in Homarine Biosynthesis

In marine shrimp muscle homogenates, glycine reacts metabolically with succinyl-CoA to form N-succinylglycine, which is then effectively converted to homarine (N-methylpicolinic acid) [1]. This pathway is distinct from mammalian acylglycine detoxification: N-succinylglycine serves as the main pathway intermediate, providing all required atoms for homarine except the N-methyl carbon [1]. No other acylglycine (e.g., N-acetylglycine, N-isovalerylglycine) participates in this biosynthetic route, establishing a unique metabolic role unrelated to fatty acid oxidation disorders.

Homarine biosynthesis Succinyl-CoA metabolism Marine biochemistry

Analytical Grade Specification: ≥95.0% HPLC Purity with Documented Stability for Metabolomics Workflows

N-Succinylglycine analytical standard is certified at ≥95.0% purity by HPLC with a defined shelf life and expiry date on label . The compound demonstrates chromatographic suitability for GC-MS analysis as its methyl ester derivative, producing a single sharp peak on both Dexsil 300 and OV-17 columns . This is in contrast to generic research-grade acylglycines that may lack certified purity documentation, defined stability profiles, or validated chromatographic behavior.

Analytical standard Quality control Method validation

Primary Application Scenarios for N-Succinylglycine in Clinical Diagnostics and Biochemical Research


Differential Diagnosis of C6-C10 Dicarboxylic Aciduria via Quantitative Urinary Succinylglycine Measurement

Clinical laboratories performing organic acid profiling by GC-MS or LC-MS/MS require N-succinylglycine analytical standards to calibrate and validate assays quantifying urinary succinylglycine excretion. The documented 120-365 μg/mg creatinine excretion in C6-C10 dicarboxylic aciduria patients, contrasted with ≤1 μg/mg creatinine in succinic aciduria and other conditions, enables unambiguous differentiation [1]. Use of non-certified or alternative acylglycine standards would compromise this quantitative threshold and risk misdiagnosis.

Targeted Metabolomics Panel Calibration for Acylglycine Profiling in Fatty Acid Oxidation Disorders

Metabolomics core facilities developing targeted panels for inherited metabolic disease screening require authentic reference standards for each acylglycine species. The distinct excretion magnitudes—succinylglycine (120-365 μg/mg), methylmalonylglycine (14-20 μg/mg), and glutarylglycine (20-60 μg/mg)—necessitate individual calibration curves due to differing ionization responses and linear dynamic ranges [1]. Substituting one acylglycine standard for another introduces systematic quantification bias exceeding acceptable analytical error margins.

Comparative Biochemistry Research on Homarine Biosynthesis and Succinyl-CoA Metabolic Branching

Investigators studying the evolutionary divergence of acylglycine metabolism between marine invertebrates and mammals utilize N-succinylglycine as a pathway-specific probe. Unlike mammalian systems where N-succinylglycine is a minor detoxification product, marine shrimp muscle homogenates demonstrate its obligate role as the biosynthetic precursor to homarine [2]. This unique metabolic fate creates a specialized research reagent niche for comparative biochemists and marine natural product chemists.

GC-MS Method Development and Validation for N-Dicarboxylmonoglycine Analysis

Analytical chemists developing or validating GC-MS methods for dicarboxylglycine detection require N-succinylglycine as a reference compound due to its established chromatographic behavior: as a methyl ester derivative, it elutes as a single sharp peak on both Dexsil 300 and OV-17 stationary phases . This validated chromatographic profile serves as a benchmark for method optimization and system suitability testing, ensuring reproducible retention time alignment across analytical runs.

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